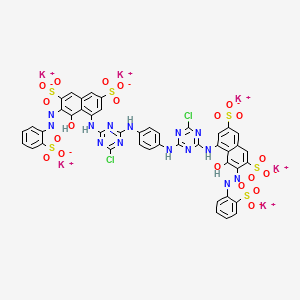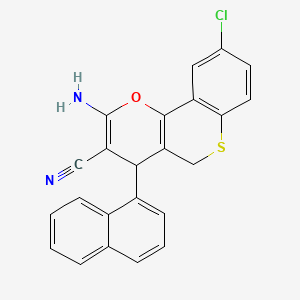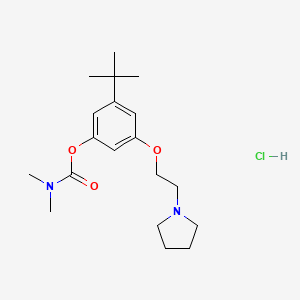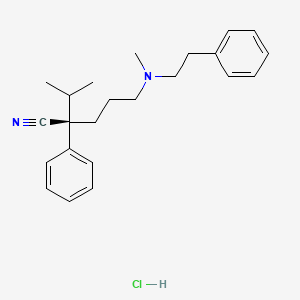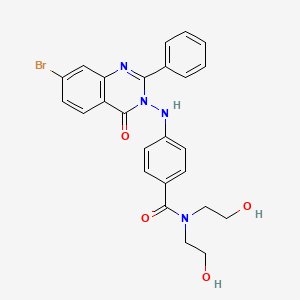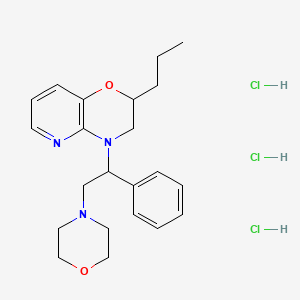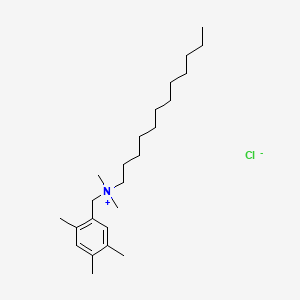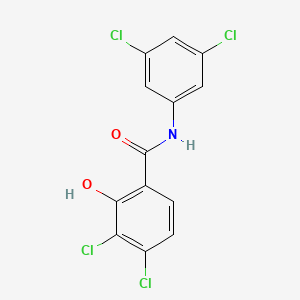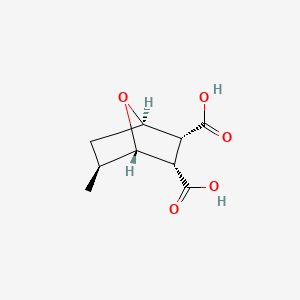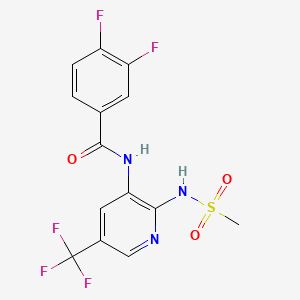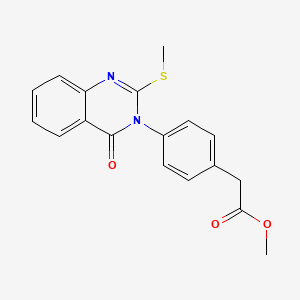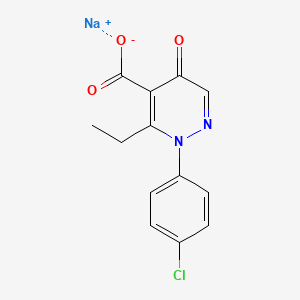
(IrCl3(CF3PPP))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Iridium(III) chloride (IrCl3) with the ligand trifluorophosphine (CF3PPP) is a coordination complex that has garnered significant interest in various fields of chemistry and industry. Iridium(III) chloride is known for its catalytic properties and is often used in the synthesis of other iridium compounds. The addition of trifluorophosphine enhances its reactivity and stability, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(III) chloride with trifluorophosphine typically involves the reaction of iridium metal or iridium(III) oxide with chlorine gas at elevated temperatures. The reaction can be represented as follows:
Ir+3Cl2→IrCl3
For the preparation of the complex with trifluorophosphine, the iridium(III) chloride is reacted with trifluorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Iridium(III) chloride involves the separation of iridium from other platinum group metals. This is typically done by converting iridium into ammonium hexachloroiridate, which is then reduced to iridium metal. The iridium metal is then chlorinated to produce Iridium(III) chloride. The addition of trifluorophosphine is done in a controlled environment to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iridium(III) chloride with trifluorophosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or even to metallic iridium.
Substitution: The chloride ligands can be substituted with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas are commonly used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iridium(IV) or iridium(V) complexes, while reduction can yield metallic iridium or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Iridium(III) chloride with trifluorophosphine has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation.
Material Science: The compound is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicine: Research is being conducted on the potential use of iridium complexes in cancer therapy due to their ability to interact with DNA and proteins.
Electrochemistry: It is used in the development of electrochemical sensors and devices due to its excellent redox properties.
Mecanismo De Acción
The mechanism of action of Iridium(III) chloride with trifluorophosphine involves the coordination of the iridium center with various ligands, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can interact with biological molecules, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) chloride (RhCl3): Similar to iridium(III) chloride, rhodium(III) chloride is used in catalysis and material science.
Platinum(II) chloride (PtCl2): Platinum(II) chloride is another platinum group metal compound with applications in catalysis and medicine.
Uniqueness
Iridium(III) chloride with trifluorophosphine is unique due to its high stability and reactivity. The presence of trifluorophosphine enhances its catalytic properties and makes it suitable for a wide range of applications. Compared to rhodium and platinum compounds, iridium complexes often exhibit higher thermal stability and resistance to oxidation, making them valuable in high-temperature and oxidative environments.
Propiedades
Número CAS |
207747-23-7 |
|---|---|
Fórmula molecular |
C47H33Cl3F18IrP3 |
Peso molecular |
1331.2 g/mol |
Nombre IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trichloride |
InChI |
InChI=1S/C47H33F18P3.3ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;;;;/h2-25H,26-28H2,1H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
JUQSAEYYBIQNOU-UHFFFAOYSA-K |
SMILES canónico |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


